molecular formula C19H27N3O2 B7449701 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol

4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol

Cat. No.: B7449701
M. Wt: 329.4 g/mol
InChI Key: CBUGXXHMLOAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol, also known as DMPEA-OH, is a chemical compound that belongs to the class of oxane derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.

Mechanism of Action

4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol acts as a selective dopamine and serotonin releasing agent. It enhances the release of these neurotransmitters by binding to the vesicular monoamine transporter, leading to an increase in their extracellular concentrations. This compound also inhibits the reuptake of dopamine and serotonin, further increasing their extracellular concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity, improve memory retention, and enhance learning ability. This compound has also been shown to have neuroprotective effects, protecting the brain from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol is its ability to enhance the release of dopamine, serotonin, and norepinephrine in the brain. This makes it a promising compound for studying the central nervous system and its associated disorders. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause neurotoxicity and oxidative stress in the brain.

Future Directions

There are a number of future directions for the study of 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol. One area of research is the study of its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the development of new analogs of this compound with improved pharmacological properties and reduced toxicity. Finally, the study of the long-term effects of this compound on the brain and its associated functions is an important area of future research.

Synthesis Methods

4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol can be synthesized by reacting 3,5-dimethylpyrazole with 2-(chloromethyl)phenylmethanamine in the presence of a base. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran to yield this compound. The synthesis method of this compound is relatively simple and efficient, making it a promising compound for scientific research applications.

Scientific Research Applications

4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol has been extensively studied for its potential applications in the field of scientific research. One of the major applications of this compound is in the study of the central nervous system. This compound has been shown to enhance the release of dopamine, serotonin, and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function.

Properties

IUPAC Name

4-[1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-12-15(2)22(21-14)18-7-5-4-6-17(18)13-20-16(3)19(23)8-10-24-11-9-19/h4-7,12,16,20,23H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGXXHMLOAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CNC(C)C3(CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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